4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a hydroxyl group, a bromophenylsulfanyl group, and a chlorophenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Attachment of the Bromophenylsulfanyl Group: This step involves a nucleophilic substitution reaction where a bromophenylsulfanyl group is attached to the piperidine ring.
Attachment of the Chlorophenylmethanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The bromophenylsulfanyl group can be reduced to a thiol group.
Substitution: The bromine atom in the bromophenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- (4-{[(4-Chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-bromophenyl)methanone
- (4-{[(4-Methylphenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone
Uniqueness
The unique combination of the bromophenylsulfanyl and chlorophenylmethanone groups in 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
[4-[(4-bromophenyl)sulfanylmethyl]-4-hydroxypiperidin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClNO2S/c20-15-3-7-17(8-4-15)25-13-19(24)9-11-22(12-10-19)18(23)14-1-5-16(21)6-2-14/h1-8,24H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIMBJKHXYDFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Br)O)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.